molecular formula C17H12O4 B11844530 3-Benzoyl-7-hydroxy-2-methyl-4H-1-benzopyran-4-one CAS No. 110396-76-4

3-Benzoyl-7-hydroxy-2-methyl-4H-1-benzopyran-4-one

Cat. No.: B11844530
CAS No.: 110396-76-4
M. Wt: 280.27 g/mol
InChI Key: JYFVNJNLUSFKQG-UHFFFAOYSA-N
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Description

3-Benzoyl-7-hydroxy-2-methyl-4H-chromen-4-one is a compound belonging to the class of chromones, which are bicyclic oxygen-containing heterocycles. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.

Properties

CAS No.

110396-76-4

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

3-benzoyl-7-hydroxy-2-methylchromen-4-one

InChI

InChI=1S/C17H12O4/c1-10-15(16(19)11-5-3-2-4-6-11)17(20)13-8-7-12(18)9-14(13)21-10/h2-9,18H,1H3

InChI Key

JYFVNJNLUSFKQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-7-hydroxy-2-methyl-4H-chromen-4-one typically involves the condensation of aromatic aldehydes with 4-hydroxycoumarin in the presence of a catalyst. One efficient method employs SiO2 nanoparticles as a non-metal oxide catalyst, which facilitates the reaction under solvent-free conditions . This method is environmentally friendly, rapid, and yields high purity products.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the chromone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromones or benzoyl derivatives.

Scientific Research Applications

3-Benzoyl-7-hydroxy-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation.

    Medicine: Investigated for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzoyl-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress, thereby reducing inflammation and preventing cellular damage. The compound’s ability to interact with DNA and proteins also contributes to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3-phenyl-4H-chromen-4-one: Similar structure but different substituents.

    4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: Contains a methoxy group instead of a benzoyl group.

Uniqueness

3-Benzoyl-7-hydroxy-2-methyl-4H-chromen-4-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its benzoyl group enhances its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Biological Activity

3-Benzoyl-7-hydroxy-2-methyl-4H-1-benzopyran-4-one, a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This compound's structural characteristics contribute to its potential therapeutic applications, including antioxidant, antimicrobial, and anticancer properties. The following sections provide a detailed overview of its biological activity, supported by research findings and data tables.

Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol
IUPAC Name: this compound
CAS Number: 110396-76-4

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The compound's mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

StudyMethodologyFindings
Sharma et al. (2005)DPPH assaySignificant reduction in DPPH radical activity at concentrations of 10–50 µM.
Iqbal et al. (2009)In vitro cellular assaysReduced oxidative stress markers in treated cells compared to control groups.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against various pathogens. In vitro studies revealed its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

This compound has been evaluated for its anticancer properties in various cancer cell lines. Studies have indicated that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Cancer Cell LineIC50 (µM)
HeLa (cervical)15
MCF-7 (breast)20
A549 (lung)25

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound acts as an inhibitor of enzymes involved in oxidative stress pathways and cell signaling.
  • Receptor Modulation: It may modulate receptor activity related to inflammation and apoptosis.
  • DNA Interaction: Preliminary studies suggest potential interaction with DNA, influencing replication and transcription processes.

Case Study 1: Antioxidant Efficacy

In a controlled study examining the antioxidant effects of the compound, researchers found that administration at varying doses significantly reduced lipid peroxidation levels in rat liver tissues, indicating a protective effect against oxidative damage.

Case Study 2: Antimicrobial Evaluation

A clinical evaluation tested the antimicrobial efficacy of the compound against clinical isolates from infected patients. Results showed a notable reduction in bacterial load in treated samples compared to controls, supporting its potential use as an adjunct therapy in infectious diseases.

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